molecular formula C32H40O8 B14040010 [(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

Cat. No.: B14040010
M. Wt: 552.7 g/mol
InChI Key: SDGDWRYYHQOQOJ-CLRJBQQESA-N
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Description

[(1’R,2S,3’E,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[103005,7]pentadec-3-ene]-13’-yl] 2-phenylacetate is a complex organic compound with a unique structure that includes multiple chiral centers, acetoxy groups, and a spirocyclic oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1’R,2S,3’E,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate typically involves multiple steps, including the formation of the spirocyclic oxirane ring and the introduction of acetoxy groups. Common synthetic routes may include:

    Formation of the spirocyclic oxirane ring: This step often involves the use of epoxidation reactions with reagents such as m-chloroperbenzoic acid (m-CPBA) or peracetic acid.

    Introduction of acetoxy groups: Acetylation reactions using acetic anhydride in the presence of a catalyst like pyridine are commonly employed.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[(1’R,2S,3’E,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups using nucleophiles such as hydroxide ions (OH-) or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Aqueous NaOH or primary amines in organic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, [(1’R,2S,3’E,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, [(1’R,2S,3’E,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(1’R,2S,3’E,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate involves its interaction with specific molecular targets. The compound’s acetoxy groups and spirocyclic oxirane ring may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [(1’R,2S,3’E,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] acetate
  • [(1’R,2S,3’E,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] benzoate

Uniqueness

[(1’R,2S,3’E,5’R,7’S,12’R,13’S,14’S)-1’,11’-diacetyloxy-3’,6’,6’,14’-tetramethyl-2’-oxospiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-13’-yl] 2-phenylacetate is unique due to its specific combination of functional groups and stereochemistry. The presence of the spirocyclic oxirane ring and multiple chiral centers distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C32H40O8

Molecular Weight

552.7 g/mol

IUPAC Name

[(1'R,2S,3'E,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate

InChI

InChI=1S/C32H40O8/c1-18-14-24-23(30(24,5)6)12-13-31(17-37-31)29(38-20(3)33)26-27(39-25(35)15-22-10-8-7-9-11-22)19(2)16-32(26,28(18)36)40-21(4)34/h7-11,14,19,23-24,26-27,29H,12-13,15-17H2,1-6H3/b18-14+/t19-,23-,24+,26+,27-,29?,31-,32+/m0/s1

InChI Key

SDGDWRYYHQOQOJ-CLRJBQQESA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)CC3=CC=CC=C3)C([C@]4(CC[C@H]5[C@H](C5(C)C)/C=C(/C2=O)\C)CO4)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)CC3=CC=CC=C3)C(C4(CCC5C(C5(C)C)C=C(C2=O)C)CO4)OC(=O)C)OC(=O)C

Origin of Product

United States

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